molecular formula C10H5ClN2 B1602819 6-Chloroquinoline-2-carbonitrile CAS No. 52313-35-6

6-Chloroquinoline-2-carbonitrile

Cat. No.: B1602819
CAS No.: 52313-35-6
M. Wt: 188.61 g/mol
InChI Key: HUEJYSXRUMFXCZ-UHFFFAOYSA-N
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Description

6-Chloroquinoline-2-carbonitrile is an organic compound with the molecular formula C10H5ClN2. It belongs to the quinoline family, which are nitrogen-containing bicyclic compounds. Quinolines are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinoline-2-carbonitrile typically involves the reaction of 6-chloroquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Another method involves the Vilsmeier-Haack reaction, where 6-chloroquinoline is treated with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding formyl derivative, which is then converted to the nitrile using a dehydrating agent .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 6-Aminoquinoline-2-carbonitrile, 6-Thioquinoline-2-carbonitrile.

    Reduction: 6-Chloroquinoline-2-amine.

    Oxidation: 6-Chloroquinoline N-oxide.

Scientific Research Applications

6-Chloroquinoline-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a lead compound for the development of new drugs targeting bacterial and viral infections.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other quinoline derivatives, which are known to exhibit antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroquinoline
  • 2-Chloroquinoline
  • 6-Methylquinoline-2-carbonitrile

Uniqueness

6-Chloroquinoline-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

6-chloroquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEJYSXRUMFXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601466
Record name 6-Chloroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52313-35-6
Record name 6-Chloroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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